Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 1518047-62-5
VCID: VC2873425
InChI: InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3
SMILES: CCOC(=O)C(=O)C1=C(C=CC=C1Br)F
Molecular Formula: C10H8BrFO3
Molecular Weight: 275.07 g/mol

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate

CAS No.: 1518047-62-5

Cat. No.: VC2873425

Molecular Formula: C10H8BrFO3

Molecular Weight: 275.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate - 1518047-62-5

Specification

CAS No. 1518047-62-5
Molecular Formula C10H8BrFO3
Molecular Weight 275.07 g/mol
IUPAC Name ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate
Standard InChI InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3
Standard InChI Key GLNWMFABEYFLPU-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=C(C=CC=C1Br)F
Canonical SMILES CCOC(=O)C(=O)C1=C(C=CC=C1Br)F

Introduction

Chemical Structure and Properties

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate is an organic compound characterized by a phenyl ring substituted with bromine and fluorine atoms, attached to an oxoacetate ethyl ester moiety. The presence of these halogen substituents contributes significantly to its chemical reactivity and biological properties.

Basic Chemical Information

The compound has a molecular formula of C₁₀H₈BrFO₃ and a molecular weight of 275.07 g/mol. Its structure features a phenyl ring with bromine at the 2-position and fluorine at the 6-position, connected to an oxoacetate group with an ethyl ester. The compound is represented by the IUPAC name ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate.

Physical and Chemical Properties

The compound's properties are significantly influenced by its halogen substituents. The bromine and fluorine atoms affect its lipophilicity, reactivity, and stability, which are crucial factors in determining its potential applications in medicinal chemistry.

PropertyValueNotes
Molecular FormulaC₁₀H₈BrFO₃Contains carbon, hydrogen, bromine, fluorine, and oxygen
Molecular Weight275.07 g/molRelatively moderate molecular weight
InChI KeyGLNWMFABEYFLPU-UHFFFAOYSA-NUnique chemical identifier
Canonical SMILESCCOC(=O)C(=O)C1=C(C=CC=C1Br)FSimplified molecular-input line-entry system representation
Physical StateSolidAt standard temperature and pressure
SolubilityLimited in water, soluble in organic solventsTypical for halogenated compounds
StabilityRelatively stableThe presence of halogens enhances stability

Structural Characteristics

The compound's structure contains several key features that contribute to its chemical behavior:

  • The phenyl ring provides a stable aromatic core

  • The bromine and fluorine substituents create an electronic environment that influences reactivity

  • The oxoacetate group contains a reactive carbonyl functionality

  • The ethyl ester provides a site for potential hydrolysis or modification

These structural elements collectively influence the compound's reactivity patterns and biological activities.

Synthesis Methods

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate can be synthesized through various methods, each with specific advantages depending on the required scale and available resources.

Laboratory Synthesis

The synthesis typically involves the reaction of 2-bromo-6-fluorotoluene with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group. The process generally follows these steps:

  • Preparation of starting materials, including halogenation of appropriate precursors

  • Reaction of the halogenated phenyl compound with ethyl oxalyl chloride

  • Purification of the product through recrystallization or column chromatography

Industrial Production Methods

Industrial production of this compound typically employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Modern industrial methods may also incorporate:

  • Continuous flow chemistry for better control and efficiency

  • Recyclable catalysts to improve sustainability

  • Solvent-free or reduced-solvent conditions aligning with green chemistry principles

Alternative Synthesis Routes

Alternative synthesis routes may include:

  • Direct functionalization of 2-bromo-6-fluorobenzene with oxalyl derivatives

  • Halogenation of pre-formed phenyloxoacetate compounds

  • Cross-coupling reactions to introduce the halogen substituents at different stages of synthesis

Each method has specific advantages in terms of yield, selectivity, and scalability.

Chemical Reactivity

Understanding the chemical reactivity of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate is essential for predicting its behavior in various applications and for designing its derivatives.

Types of Reactions

The compound can undergo several types of reactions due to its functional groups:

Substitution Reactions

The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. These substitution reactions can be used to create diverse derivatives with modified properties.

Reduction Reactions

The carbonyl group in the oxoacetate moiety can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction transforms the compound into Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydroxyacetate.

Oxidation Reactions

The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

Various reagents can be employed for different transformations:

Reaction TypeReagentsConditionsExpected Products
SubstitutionNucleophiles (amines, thiols), Base (K₂CO₃)Room temperature to moderate heatSubstituted derivatives
ReductionNaBH₄ in methanol or LiAlH₄ in etherLow temperature, anhydrous conditionsHydroxy derivatives
OxidationKMnO₄ or CrO₃ in acidic conditionsControlled temperatureCarboxylic acid derivatives
HydrolysisAqueous base or acidHeatFree acid form
EsterificationAlcohols, acid catalystReflux conditionsDifferent ester derivatives

Biological Activity

The biological activity of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate makes it a compound of interest in medicinal chemistry research.

Antimicrobial Properties

In vitro studies have demonstrated that the compound possesses antimicrobial activity against certain bacterial strains. The halogen substituents likely contribute to this activity by enhancing the compound's ability to interact with bacterial targets.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant for therapeutic applications targeting specific biochemical pathways.

Structure-Activity Relationship

Understanding the relationship between the compound's structure and its biological activity is crucial for developing more effective derivatives. The presence of halogens (bromine and fluorine) significantly influences:

  • Lipophilicity and membrane permeability

  • Metabolic stability

  • Binding affinity to target proteins

  • Electronic properties affecting interaction with biological targets

Research Applications

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate serves as an important compound in various research fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

The compound has been investigated as a lead structure for various therapeutic targets. Its halogenated structure provides a useful scaffold for developing bioactive compounds with enhanced properties.

Case Studies in Anticancer Research

Research has shown that derivatives of this compound exhibit promising anticancer properties. Studies have demonstrated inhibitory effects against various cancer cell lines:

Cancer Cell LineIC₅₀ Value Range (μM)Mechanism of Action
HeLa (cervical cancer)10-15Enzyme inhibition pathway
MCF-7 (breast cancer)12-18Cell cycle arrest induction
HepG2 (liver cancer)>50Lower activity observed

Antimicrobial Research

The compound has been evaluated for antimicrobial activity with promising results against certain bacterial strains. The halogen substituents enhance its interaction with bacterial targets, potentially through membrane disruption or enzyme inhibition mechanisms.

Organic Synthesis Applications

In organic synthesis, the compound serves as a versatile building block for creating more complex molecules.

Cross-Coupling Reactions

The bromine substituent makes the compound suitable for various cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), enabling the formation of new carbon-carbon bonds. This property is particularly valuable for synthesizing larger aromatic systems and complex molecular structures.

Functional Group Transformations

The oxoacetate functionality allows for various transformations:

  • Reduction to form hydroxyl derivatives

  • Amidation to create amide derivatives

  • Hydrolysis to obtain the free acid form

  • Further functionalization through the carbonyl group

These transformations enable the creation of diverse compound libraries for screening in drug discovery programs.

Comparison with Similar Compounds

Comparing Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate with structurally related compounds provides valuable insights into structure-activity relationships.

Structural Analogs

Several analogs differ in the halogen substituents or other modifications:

CompoundStructural DifferenceNotable Properties
Ethyl 2-(2-bromo-6-chlorophenyl)-2-oxoacetateChlorine instead of fluorineDifferent electronic properties
Ethyl 2-(2-bromo-6-iodophenyl)-2-oxoacetateIodine instead of fluorineEnhanced reactivity in coupling reactions
Ethyl 2-(2-bromo-6-methylphenyl)-2-oxoacetateMethyl group instead of fluorineModified electronic and steric properties
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetateDifferent heterocyclic coreDifferent biological activity profile

Comparative Reactivity

The reactivity of these compounds varies based on their structural differences:

  • Fluorine-containing compounds typically exhibit enhanced metabolic stability

  • Bromine substituents are more reactive in cross-coupling reactions compared to chlorine

  • Methyl substituents provide different electronic effects compared to halogens

  • Heterocyclic variants display altered electronic distribution affecting reactivity patterns

Biological Activity Differences

The biological activities of these compounds also differ significantly:

  • Fluorinated derivatives often show enhanced membrane permeability

  • Different halogen substitution patterns lead to varying degrees of enzyme inhibition

  • The position of substituents on the aromatic ring critically affects binding to biological targets

  • Heterocyclic analogs may interact with different biological receptors

This comparative analysis highlights the uniqueness of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate, particularly due to the specific combination of bromine and fluorine substituents on the phenyl ring.

Mechanism of Action

Understanding the mechanism of action of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate is crucial for its application in medicinal chemistry.

Molecular Interactions

The compound's mechanism of action involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound's reactivity and binding affinity to biological targets.

Enzyme Inhibition Pathways

Studies suggest that the compound may interact with enzymes in several ways:

  • Competitive inhibition by binding to active sites

  • Allosteric modulation of enzyme function

  • Covalent modification of enzyme structures

Cellular Effects

At the cellular level, the compound may exert its effects through:

  • Disruption of cellular membranes due to its lipophilic nature

  • Interference with cellular signaling pathways

  • Modulation of gene expression

  • Induction of oxidative stress

Pharmacokinetic Considerations

The pharmacokinetic profile of the compound is influenced by:

  • Lipophilicity due to halogen substituents affecting absorption

  • Potential for high tissue distribution

  • Liver metabolism through various biotransformation pathways

  • Renal excretion based on molecular properties

Future Research Directions

Research on Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate continues to evolve, with several promising directions for future investigation.

Structural Optimization

Future research could focus on optimizing the structure to enhance specific properties:

  • Modification of the halogen substituents to fine-tune activity

  • Alteration of the ester group to improve pharmacokinetic properties

  • Introduction of additional functional groups to enhance target specificity

  • Development of prodrug forms for improved delivery

Therapeutic Applications

Potential therapeutic applications that warrant further investigation include:

  • Development of novel antimicrobial agents to address resistance issues

  • Creation of targeted anticancer therapeutics with reduced side effects

  • Exploration of activity against emerging pathogens

  • Investigation of neuropharmacological applications based on enzyme inhibition properties

Advanced Synthetic Applications

In synthetic chemistry, future directions might include:

  • Development of green chemistry approaches for more sustainable synthesis

  • Application in continuous flow chemistry for efficient large-scale production

  • Utilization as a building block in diversity-oriented synthesis

  • Incorporation into combinatorial chemistry platforms for rapid derivative screening

Computational Studies

Computational approaches could enhance understanding of the compound through:

  • Molecular docking studies to predict binding to specific targets

  • Quantum mechanical calculations to understand electronic properties

  • QSAR studies to establish structure-activity relationships

  • Molecular dynamics simulations to investigate conformational behavior

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